molecular formula C10H5FO4 B8262333 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 93340-04-6

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B8262333
CAS No.: 93340-04-6
M. Wt: 208.14 g/mol
InChI Key: IUIBFSKSDRSMPH-UHFFFAOYSA-N
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Description

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves the reaction of fluorinated precursors with chromene derivatives. One common method includes the use of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .

Properties

IUPAC Name

8-fluoro-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBFSKSDRSMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740649
Record name 8-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93340-04-6
Record name 8-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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